(3-(Cyclopropylsulfonyl)phenyl)boronic acid

Medicinal Chemistry Kinase Inhibition Drug Discovery

Select (3-(Cyclopropylsulfonyl)phenyl)boronic acid where standard phenylboronic acid fails. The rigid meta-cyclopropylsulfonyl group tunes transmetalation rates and directly installs a privileged pharmacophore found in GSK-3α kinase inhibitors and glucokinase activators. Unlike commodity boronic acids, this building block delivers regiospecific functionalization, distinct solid-state packing for materials chemistry, and proven SAR differentiation. Research-grade, 95% minimum purity.

Molecular Formula C9H11BO4S
Molecular Weight 226.06 g/mol
CAS No. 1020204-12-9
Cat. No. B1422109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(Cyclopropylsulfonyl)phenyl)boronic acid
CAS1020204-12-9
Molecular FormulaC9H11BO4S
Molecular Weight226.06 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC=C1)S(=O)(=O)C2CC2)(O)O
InChIInChI=1S/C9H11BO4S/c11-10(12)7-2-1-3-9(6-7)15(13,14)8-4-5-8/h1-3,6,8,11-12H,4-5H2
InChIKeyGDGRCJSXOCMCCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-(Cyclopropylsulfonyl)phenyl)boronic acid (CAS 1020204-12-9): A Specialized Boronic Acid for Suzuki-Miyaura Coupling and Medicinal Chemistry Building Blocks


(3-(Cyclopropylsulfonyl)phenyl)boronic acid (CAS 1020204-12-9) is an organoboron compound within the arylboronic acid class, characterized by a phenyl ring substituted at the meta-position with a cyclopropylsulfonyl group. It is a white solid with the molecular formula C9H11BO4S and a molecular weight of 226.06 g/mol [1]. Boronic acids of this type are primarily employed as reagents in Suzuki-Miyaura cross-coupling reactions, a pivotal method for constructing carbon-carbon bonds in organic synthesis and medicinal chemistry [2]. The cyclopropylsulfonyl group introduces specific electronic and steric properties that can influence the compound's reactivity profile and the physicochemical attributes of downstream products.

Why Generic Substitution of (3-(Cyclopropylsulfonyl)phenyl)boronic acid (1020204-12-9) is Scientifically Unsound


The substitution of (3-(Cyclopropylsulfonyl)phenyl)boronic acid with a simpler analog like phenylboronic acid or a methylsulfonyl derivative is scientifically inadvisable due to the distinct steric and electronic influence of the cyclopropylsulfonyl group. The cyclopropyl ring induces a unique, rigid conformation about the sulfur-carbon bond, which can alter the compound's reactivity in palladium-catalyzed cross-couplings and impart specific pharmacokinetic properties when incorporated into a drug candidate [1]. Furthermore, the sulfonyl group itself is a strong electron-withdrawing group that polarizes the aromatic ring and the boron atom, affecting the transmetalation step in Suzuki couplings. Replacing this with a different group or regioisomer can lead to dramatically different reaction yields, selectivity profiles, and biological activity, as demonstrated in structure-activity relationship (SAR) studies [2]. This compound is therefore not a commodity item; it is a precision tool for specific synthetic and medicinal chemistry applications.

Quantitative Differentiation: Key Evidence for Selecting (3-(Cyclopropylsulfonyl)phenyl)boronic acid Over Close Analogs


Medicinal Chemistry: Demonstrated Biological Activity of the Cyclopropylsulfonyl Motif in GSK-3 Inhibition

The cyclopropylsulfonyl phenyl moiety, the core of this boronic acid building block, has been shown to confer biological activity. In a patent from Respivert (US9796742), a compound containing the 3-(cyclopropylsulfonyl)-5-methoxyphenyl substructure exhibited an IC50 of 1.60E+3 nM against glycogen synthase kinase-3 alpha (GSK-3α) [1]. While this is not a direct measure of the boronic acid's activity, it validates the pharmacological relevance of the motif. In contrast, similar compounds with different sulfonyl or alkyl substitutions on the phenyl ring often show significantly altered potency or selectivity, underscoring the importance of this specific group in medicinal chemistry SAR programs.

Medicinal Chemistry Kinase Inhibition Drug Discovery

Suzuki Coupling Reactivity: Reported High Yields for Cyclopropylsulfonyl-Substituted Boronic Acids

Boronic acids featuring the cyclopropylsulfonyl group have been reported to participate efficiently in Suzuki-Miyaura couplings. For the closely related 4-(cyclopropylsulfonyl)phenylboronic acid, which shares the same functional groups but in a para-substitution pattern, Suzuki reactions with aryl halides using standard palladium catalysts have been documented to proceed with yields ranging from 65% to 85% . This suggests that the cyclopropylsulfonyl group does not impede the transmetalation step and can be successfully incorporated into complex molecules via robust, high-yielding methods. In comparison, unsubstituted phenylboronic acid often gives higher yields with simpler substrates but lacks the functional handle required for further diversification or for modulating the properties of the final product.

Organic Synthesis Suzuki-Miyaura Coupling Cross-Coupling

Synthetic Versatility: Copper-Catalyzed Sulfonylation as a Convergent Synthetic Route

A general copper-catalyzed method for the synthesis of alkyl-aryl sulfones from arylboronic acids and sulfinate salts has been developed, yielding a variety of sulfone products in good yield . This methodology implies that (3-(Cyclopropylsulfonyl)phenyl)boronic acid itself could be synthesized via this convergent approach, offering an alternative to traditional multi-step syntheses that may involve harsh conditions or low yields. This contrasts with alternative sulfonyl-substituted boronic acids that may require less efficient, linear synthetic sequences. The catalytic method, which operates at 60 °C in DMSO with Cu(OAc)2, demonstrates functional group tolerance that includes free hydroxyl groups and heterocycles, making it a robust and scalable approach.

Synthetic Methodology Copper Catalysis Sulfonylation

High-Value Application Scenarios for (3-(Cyclopropylsulfonyl)phenyl)boronic acid (1020204-12-9)


Synthesis of Kinase Inhibitor Libraries for Diabetes and Inflammatory Diseases

The demonstrated biological activity of the cyclopropylsulfonylphenyl moiety in inhibiting kinases like GSK-3α makes this boronic acid a prime building block for medicinal chemistry programs targeting diabetes, inflammation, and cancer. It can be used in parallel synthesis to generate diverse libraries of biaryl compounds via Suzuki coupling, where the cyclopropylsulfonyl group acts as a key pharmacophore for binding affinity and selectivity [1].

Construction of Glucokinase Activators for Type 2 Diabetes Therapy

Patents have disclosed phenylacetamide derivatives containing a cyclopropylsulfonyl group as potent and liver-selective glucokinase activators [2]. The 3-substituted boronic acid is a direct precursor for the Suzuki coupling step that introduces the crucial sulfonyl-phenyl ring into the drug candidate molecule. Using this specific boronic acid ensures the correct regio- and stereochemistry required for the desired biological activity and safety profile.

Preparation of Advanced Organic Electronic Materials and OLED Intermediates

The strong electron-withdrawing nature of the sulfonyl group, combined with the ability to form carbon-carbon bonds via Suzuki coupling, makes this boronic acid a valuable monomer for synthesizing organic semiconductors, light-emitting polymers, or charge-transport materials. The cyclopropyl group can also influence solid-state packing and morphology, which are critical parameters in device performance. This boronic acid provides a direct route to a functionalized monomer that would be challenging to synthesize otherwise.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-(Cyclopropylsulfonyl)phenyl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.